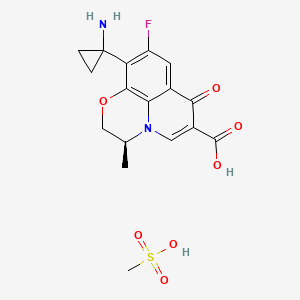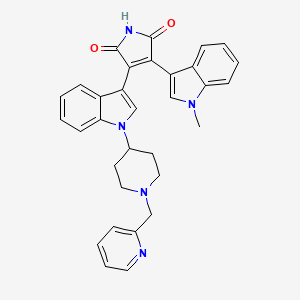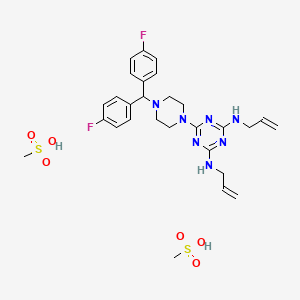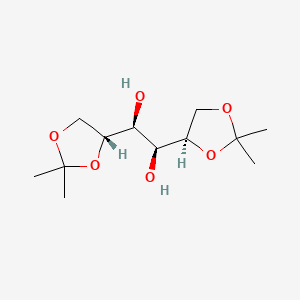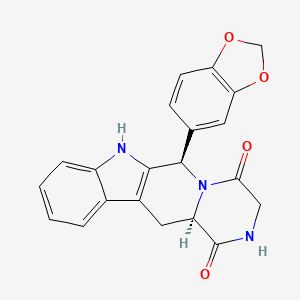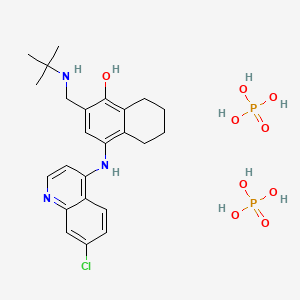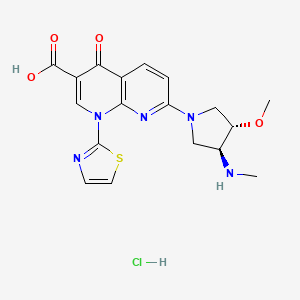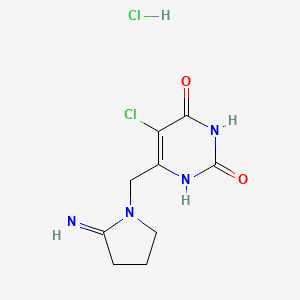
Tykerb
Übersicht
Beschreibung
Tykerb, also known as lapatinib, is a medication used to treat certain types of breast cancer in adults . It is a dual tyrosine kinase inhibitor that works by blocking both Epidermal Growth Factor Receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). This helps stop or slow the spread of breast cancer cells .
Synthesis Analysis
A greener sequence has been developed for the synthesis of lapatinib, the active ingredient in Tykerb. This sequence is a 5-step, 3-pot process that is done mainly in recyclable water, as opposed to the literature process which is done entirely in various organic solvents .
Molecular Structure Analysis
The molecular structure of lapatinib, the active ingredient in Tykerb, is complex. It is a dual tyrosine kinase inhibitor which interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways .
Chemical Reactions Analysis
Tykerb, as a kinase inhibitor, works by blocking certain proteins that can cause uncontrolled cell growth . It interferes with the growth and spread of cancer cells in the body .
Wissenschaftliche Forschungsanwendungen
Breast Cancer Treatment
Lapatinib is used in combination therapy for HER2-positive breast cancer . It is particularly effective for patients with advanced or metastatic breast cancer whose tumors overexpress HER2 .
EGFR and HER2 Antagonism
As an EGFR antagonist and HER2 antagonist , Lapatinib targets epidermal growth factor receptor erbB1 and receptor protein-tyrosine kinase erbB-2, which are implicated in neoplasms, skin, musculoskeletal diseases, and digestive system disorders .
Combination Drug Therapy
Approved to be used with other drugs, Lapatinib is combined with capecitabine in women with HER2 positive breast cancer that has been previously treated with an anthracycline, a taxane, and trastuzumab .
Solubility Enhancement
Research aims to improve the water solubility of Lapatinib using complexation techniques with β-cyclodextrin and a suitable ternary agent like PVP K30 .
Targeting HER Family Receptors
Lapatinib is an orally applicable, dual receptor tyrosine kinase inhibitor (TKI) that targets two members of the HER family receptors: HER1 (EGFR1/ErbB1) and HER2/c-neu (ErbB2) .
Pharmacokinetic Studies
In pharmacokinetic studies, Lapatinib has shown mostly linear elimination kinetics over the daily dose range of 10–1600 mg and is metabolized by CYP3A4/5 and CYP2C19 .
Wirkmechanismus
Target of Action
Lapatinib Ditosylate Hydrate, also known as Lapatinib Ditosylate or Tykerb, primarily targets the human epidermal growth factor receptor type 2 (HER2/ERBB2) and the epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . These receptors play a crucial role in the regulation of cell growth and differentiation .
Mode of Action
Lapatinib functions as a tyrosine kinase inhibitor. It binds to the intracellular phosphorylation domain of its targets (HER2/ERBB2 and HER1/EGFR/ERBB1), thereby preventing receptor autophosphorylation upon ligand binding . This inhibition disrupts the downstream signaling pathways, leading to a decrease in cellular proliferation and induction of apoptosis .
Biochemical Pathways
By inhibiting HER2 and EGFR, Lapatinib disrupts several downstream signaling pathways, including the PI3K/Akt and the MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation. Their disruption leads to the inhibition of tumor cell growth .
Pharmacokinetics
The pharmacokinetic properties of Lapatinib involve its absorption, distribution, metabolism, and excretion (ADME). Lapatinib is orally administered and its bioavailability is variable, but it increases with food intake . It is highly protein-bound (>99%) and is primarily metabolized in the liver, mostly by CYP3A-mediated pathways, with minor involvement of CYP2C19 and CYP2C8 . The elimination half-life of Lapatinib is approximately 24 hours with repeated dosing, and 14.2 hours after a single dose . Most of the drug is excreted in the feces .
Result of Action
The molecular and cellular effects of Lapatinib’s action include the inhibition of tumor cell growth and the induction of apoptosis . By blocking the activity of HER2 and EGFR, Lapatinib disrupts the signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of Lapatinib can be influenced by various environmental factors. For instance, the solubility of Lapatinib in water is poor, which can pose challenges for its oral delivery . Studies have shown that the water solubility of lapatinib can be improved through complexation techniques with β-cyclodextrin and a suitable ternary agent . This results in increased dissolution and enhanced in vitro anticancer activity in a breast cancer cell line .
Eigenschaften
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S.2C7H8O3S.H2O/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10;/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRVGTHNYCNCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H44ClFN4O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tykerb | |
CAS RN |
388082-78-8, 388082-77-7 | |
| Record name | Lapatinib Ditosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388082788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAPATINIB DITOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G873GX646R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

